molecular formula C16H17NO B3155593 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 804430-58-8

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3155593
CAS No.: 804430-58-8
M. Wt: 239.31 g/mol
InChI Key: QCYWJYAVCVORST-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a tetrahydroisoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-methoxyphenylacetonitrile with an appropriate amine, followed by cyclization. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The methoxy group plays a crucial role in enhancing the binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYWJYAVCVORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a 1.0 M borane-THF complex solution (110 mL) was added to a mixture of (1R,2S)-1-amino-2-indanol (8.17 g) and diethyl ether (200 mL) under stirring at an internal temperature of 5° C. or lower. The mixture was further stirred at room temperature for 1.5 hours. The mixture was cooled to an internal temperature of 4° C. 1-(2-methoxyphenyl)-3,4-dihydroisoquinoline (10 g) was gradually added to the mixture at an internal temperature of 5° C. or lower, followed by stirring at the same temperature for 30 minutes. The mixture was stirred at room temperature for 3 days. Trifluoroacetic acid (61 mL) was added to the reaction mixture to decompose an excess of reagent, further followed by heating under reflux for 3 hours. After cooling, diethyl ether was evaporated under reduced pressure and the mixture was heated under reflux for 10 minutes. The residue was diluted with chloroform and extracted with concentrated aqueous ammonia to be alkaline. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform-EtOH-aqueous ammonia) to obtain 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (8.23 g).
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
1-(2-methoxyphenyl)-3,4-dihydroisoquinoline
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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